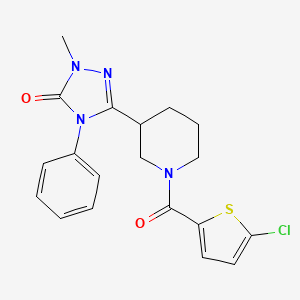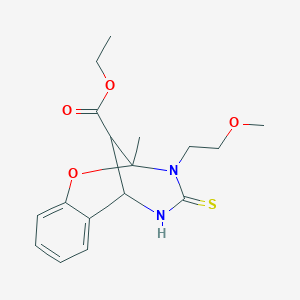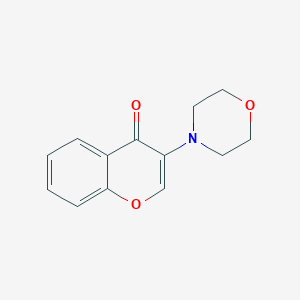
3-(1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of molecules that exhibit significant potential in various scientific explorations due to their complex structure and functional groups. These molecules are often synthesized through multi-step chemical reactions and characterized using advanced spectroscopic methods.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, Michael addition, or other specific organic transformations. For example, the synthesis of O-(E)-1-{1-[(6-chloropyridin-3-yl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethyleneamino-O-ethyl-O-phenylphosphorothioate, a compound with a somewhat similar structure, is achieved via the condensation of relevant precursors in the presence of NaOH in refluxing ethanol (Shi et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds within this class is often elucidated using X-ray crystallography and spectroscopic methods such as NMR, FTIR, and Raman spectroscopy. These techniques provide detailed insights into the arrangement of atoms and the geometry of the molecule. For instance, detailed structural characterization is performed to understand the molecular geometry, vibrational frequencies, and other structural parameters relevant to the compound's stability and reactivity (Fatma et al., 2017).
Scientific Research Applications
Synthesis of Novel Chalcones and Crystal Structures
A study by Parvez et al. (2014) focuses on the synthesis of novel chalcones that incorporate thiophene and phenyl-piperidine structures, similar to the core structural motifs in the compound of interest. These chalcones were characterized using IR and E.I.M.S techniques, revealing chair conformations for the piperidine rings and planar conformations for the thiophene rings. This research highlights the compound's relevance in exploring new synthetic pathways and understanding molecular conformations (Parvez et al., 2014).
Antimicrobial Activities of Triazole Derivatives
Bektaş et al. (2007) conducted a study on the synthesis of new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. This research indicates the potential of structurally similar compounds to the one for developing new antimicrobial agents. Their findings suggest that the triazole ring, when combined with various substituents, may exhibit significant biological activities (Bektaş et al., 2007).
Molecular Docking Studies as EGFR Inhibitors
Karayel (2021) explored the anti-cancer properties of benzimidazole derivatives bearing a 1,2,4-triazole motif through molecular docking studies. This research demonstrates the compound's potential application in designing new inhibitors against epidermal growth factor receptor (EGFR), a key target in cancer therapy. The study highlights the importance of structural features, such as the triazole ring, in interacting with biological targets (Karayel, 2021).
Exploration of Stereochemistry in Ionic Thiol Additions
Omar and Basyouni (1974) investigated the stereochemistry of ionic thiol addition to acetylenic ketones, a reaction relevant to understanding the chemical behavior of compounds with similar structural elements. This research could inform the synthesis and modification of the compound , particularly in understanding how stereochemical outcomes can influence its properties and potential applications (Omar & Basyouni, 1974).
properties
IUPAC Name |
5-[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-22-19(26)24(14-7-3-2-4-8-14)17(21-22)13-6-5-11-23(12-13)18(25)15-9-10-16(20)27-15/h2-4,7-10,13H,5-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPHNCIDVWFOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2495952.png)

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine](/img/structure/B2495958.png)
![4-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2495959.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2495960.png)
![1-(2-fluoro-6-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2495961.png)
![N-(3-ethylphenyl)-2-[2-oxo-7-(pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetamide](/img/structure/B2495962.png)





![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2495972.png)
